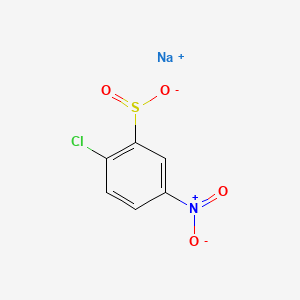
2-クロロ-5-ニトロベンゼンスルフィン酸ナトリウム
概要
説明
sodium 2-chloro-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H3ClNNaO5S. It is a derivative of benzenesulfinic acid, where the benzene ring is substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
科学的研究の応用
sodium 2-chloro-5-nitrobenzene-1-sulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt typically involves the sulfonation of 2-chloro-5-nitrobenzene. The process begins with the reaction of 2-chloro-5-nitrobenzene with sulfuric acid to introduce the sulfonic acid group. The resulting 2-chloro-5-nitrobenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are employed to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques to remove impurities.
化学反応の分析
Types of Reactions
sodium 2-chloro-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted benzenesulfinic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amino-substituted derivatives. Substitution reactions result in a wide range of functionalized benzenesulfinic acid compounds.
作用機序
The mechanism of action of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinic acid group can undergo oxidation or reduction, while the nitro and chlorine substituents can participate in substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, making it useful in various applications.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: A simpler analog without the chlorine and nitro substituents.
2-Chlorobenzenesulfonic acid: Similar structure but lacks the nitro group.
5-Nitrobenzenesulfonic acid: Similar structure but lacks the chlorine atom.
Uniqueness
sodium 2-chloro-5-nitrobenzene-1-sulfinate is unique due to the presence of both chlorine and nitro substituents on the benzene ring. These substituents enhance its reactivity and make it suitable for specific chemical transformations that are not possible with simpler analogs. The combination of these functional groups also provides unique properties that are valuable in various scientific and industrial applications.
特性
CAS番号 |
68683-43-2 |
|---|---|
分子式 |
C6H4ClNNaO4S |
分子量 |
244.61 g/mol |
IUPAC名 |
sodium;2-chloro-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(8(9)10)3-6(5)13(11)12;/h1-3H,(H,11,12); |
InChIキー |
FJGSNWBSOMMRBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)[O-])Cl.[Na+] |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)Cl.[Na] |
Key on ui other cas no. |
68683-43-2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














